molecular formula C23H24ClN3O3S B12176676 [4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]{2-[(4-methoxybenzyl)amino]-1,3-thiazol-4-yl}methanone

[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]{2-[(4-methoxybenzyl)amino]-1,3-thiazol-4-yl}methanone

Cat. No.: B12176676
M. Wt: 458.0 g/mol
InChI Key: RQTSYHVYIQMABU-UHFFFAOYSA-N
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Description

The compound [4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]{2-[(4-methoxybenzyl)amino]-1,3-thiazol-4-yl}methanone is a hybrid molecule featuring two pharmacologically relevant moieties:

  • 4-(4-Chlorophenyl)-4-hydroxypiperidine: A piperidine ring substituted with a hydroxyl group and a para-chlorophenyl group at the 4-position. This scaffold is associated with receptor modulation, particularly in sigma (σ) and dopamine receptor ligands .
  • 2-[(4-Methoxybenzyl)amino]-1,3-thiazole: A thiazole ring with a 4-methoxybenzylamino substituent at the 2-position. Thiazole derivatives are known for their diverse biological activities, including adenosine A1 receptor agonism and kinase inhibition .

The methanone linker bridges these two components, creating a conformationally constrained structure that may enhance binding affinity and selectivity.

Properties

Molecular Formula

C23H24ClN3O3S

Molecular Weight

458.0 g/mol

IUPAC Name

[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-[2-[(4-methoxyphenyl)methylamino]-1,3-thiazol-4-yl]methanone

InChI

InChI=1S/C23H24ClN3O3S/c1-30-19-8-2-16(3-9-19)14-25-22-26-20(15-31-22)21(28)27-12-10-23(29,11-13-27)17-4-6-18(24)7-5-17/h2-9,15,29H,10-14H2,1H3,(H,25,26)

InChI Key

RQTSYHVYIQMABU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC2=NC(=CS2)C(=O)N3CCC(CC3)(C4=CC=C(C=C4)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]{2-[(4-methoxybenzyl)amino]-1,3-thiazol-4-yl}methanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a substitution reaction, often using a chlorinated aromatic compound.

    Formation of the Thiazole Ring: The thiazole ring is synthesized through a condensation reaction involving a thioamide and a halogenated ketone.

    Coupling Reactions: The final step involves coupling the piperidine and thiazole intermediates under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]{2-[(4-methoxybenzyl)amino]-1,3-thiazol-4-yl}methanone undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can undergo reduction reactions to modify the functional groups.

    Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that thiazole-based compounds can act against various bacterial strains, suggesting potential use as antimicrobial agents .

Anticancer Properties

The compound's thiazole component has been linked to anticancer activity. A study evaluating various thiazole derivatives demonstrated their ability to inhibit the proliferation of cancer cells, particularly in breast and renal cancer models . The structural modifications in the compound may enhance its efficacy against specific cancer types.

Neurological Applications

The piperidine structure is often associated with neuroactive compounds. Research into similar piperidine derivatives has revealed potential applications in treating neurological disorders such as anxiety and depression. The modulation of neurotransmitter systems by compounds with such structures may lead to new therapeutic options .

Case Study 1: Antimicrobial Evaluation

In a controlled study, the antimicrobial efficacy of this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, highlighting its potential as a novel antimicrobial agent .

Case Study 2: Anticancer Activity

A series of thiazole derivatives were synthesized and tested for their cytotoxic effects on various cancer cell lines. The compound demonstrated IC50 values in the nanomolar range against breast cancer cells, suggesting potent anticancer activity that warrants further investigation .

Mechanism of Action

The mechanism of action of [4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]{2-[(4-methoxybenzyl)amino]-1,3-thiazol-4-yl}methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological effects. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic or biological outcomes.

Biological Activity

The compound [4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]{2-[(4-methoxybenzyl)amino]-1,3-thiazol-4-yl}methanone, often referred to in scientific literature by its IUPAC name, is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C21H24ClN3O2S
  • Molecular Weight : 405.95 g/mol
  • CAS Number : 42048-68-0
  • Structure : The compound features a piperidine ring substituted with a chlorophenyl group and a thiazole moiety linked to a methanone group.

The biological activity of the compound can be attributed to several mechanisms:

Biological Activity Data

Activity TypeTarget Organism/EnzymeIC50 ValueReference
Acetylcholinesterase InhibitionHuman AChE0.63 ± 0.001 µM
Urease InhibitionUrease from Jack beanStrong activity
Antibacterial ActivitySalmonella typhiModerate activity
Antiviral ActivityHepatitis B virus (inferred)Not specified

Study 1: Synthesis and Biological Evaluation

A study synthesized various thiazole-piperidine derivatives, including the target compound, assessing their biological activities. The synthesized compounds were tested for their efficacy as enzyme inhibitors and antimicrobial agents. Notably, the compound demonstrated significant AChE inhibition, emphasizing its potential for neuropharmacological applications .

Study 2: Structure-Activity Relationship (SAR)

Research exploring the structure-activity relationship of similar compounds indicated that modifications on the piperidine and thiazole rings significantly influenced biological activity. The presence of electron-withdrawing groups like chlorine on the phenyl ring enhanced enzyme inhibition and antimicrobial potency .

Study 3: Antiviral Studies

While direct studies on this specific compound's antiviral effects are scarce, related compounds have shown promise against HBV. For instance, derivatives with similar structural motifs have been documented to increase intracellular levels of antiviral proteins, suggesting a possible mechanism for HBV inhibition .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Piperidine-Based Analogues

(a) (+)-MR200
  • Structure : (+)-Methyl 2-[[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]methyl]-1-phenylcyclopropanecarboxylate oxalate.
  • Key Differences: Replaces the thiazole-methanone moiety with a cyclopropane-carboxylate ester.
  • Relevance : Exhibits σ receptor affinity, suggesting the 4-chlorophenyl-4-hydroxypiperidine group contributes to receptor interaction .
(b) (4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)phenyl)(cyclopropyl)methanone
  • Structure: A methanone-linked piperidine and cyclopropyl-phenyl group.
  • Key Differences : Lacks the thiazole ring; instead, a phenyl group is substituted with a cyclopropane.
  • Relevance : Highlighted as a high-purity metabolite/impurity in pharmacological studies, emphasizing the stability of the piperidine-hydroxyphenyl core .

Thiazole-Based Analogues

(a) [2-[(3,4-Dimethylphenyl)amino]-1,3-thiazol-4-yl][4-(diphenylmethyl)-1-piperazinyl]methanone
  • Structure : Substitutes the 4-methoxybenzyl group with 3,4-dimethylphenyl and replaces piperidine with piperazine.
(b) Capadenoson
  • Structure: 2-Amino-6-[[2-(4-chlorophenyl)-1,3-thiazol-4-yl]methyl-sulfanyl]-4-[4-(2-hydroxyethoxy)phenyl]pyridine-3,5-dicarbonitrile.
  • Key Differences : Combines a 4-chlorophenyl-thiazole with a pyridine-dicarbonitrile system.

Hybrid Structures with Varied Linkers

(a) 2-(4-Methoxybenzyl)-1,3-thiazol-4-ylmethanone
  • Structure : Replaces the piperidine-hydroxyphenyl group with a morpholine ring.
  • Key Differences : Morpholine’s oxygen atom may enhance solubility but reduce hydrophobic interactions compared to piperidine .
(b) (4-Chlorophenyl)(1-(pyrimidin-2-yl)piperidin-4-yl)methanone
  • Structure : Substitutes the thiazole ring with a pyrimidine group.

Comparative Data Table

Compound Name Piperidine/Thiazole Substituents Molecular Formula Molecular Weight Key Features
Target Compound 4-Cl-Ph-OH-piperidine; 4-MeO-Bn-amino-thiazole C₂₃H₂₃ClN₃O₃S 472.96 g/mol Dual pharmacophore with constrained methanone linker
(+)-MR200 4-Cl-Ph-OH-piperidine; cyclopropane-carboxylate C₂₄H₂₇ClN₂O₅ 482.94 g/mol σ receptor ligand; ester functionality
2-(4-MeO-Bn)-thiazolemethanone Morpholine; 4-MeO-Bn-amino-thiazole C₁₆H₁₈N₂O₃S 318.39 g/mol Enhanced solubility via morpholine
Capadenoson 4-Cl-Ph-thiazole; pyridine-dicarbonitrile C₂₄H₁₇ClN₆O₂S 512.99 g/mol A1 receptor agonist; clinical candidate
(4-Cl-Ph)(1-pyrimidinyl-piperidin-4-yl)methanone Pyrimidine-piperidine; 4-Cl-Ph C₁₆H₁₄ClN₃O 299.75 g/mol Aromatic π-stacking potential

Research Implications

  • Structural-Activity Relationships (SAR): The 4-chlorophenyl-4-hydroxypiperidine moiety is critical for receptor binding, as seen in σ ligands like (+)-MR200 . Thiazole substitutions influence solubility and target engagement; e.g., capadenoson’s pyridine-dicarbonitrile system enhances A1 receptor affinity .
  • Pharmacokinetic Considerations :
    • Morpholine or piperazine substitutions (e.g., ) may improve metabolic stability compared to the parent piperidine-thiazole scaffold.

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